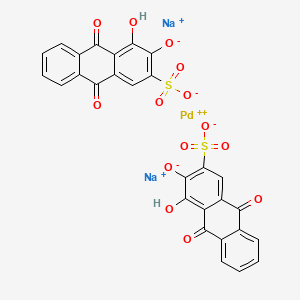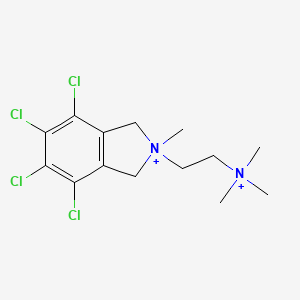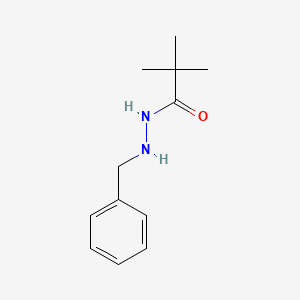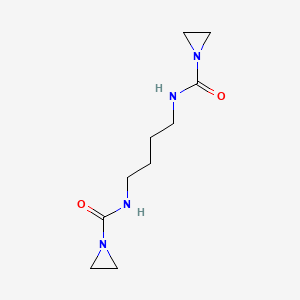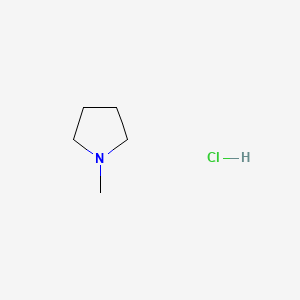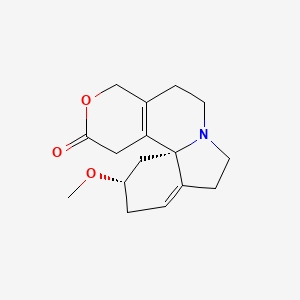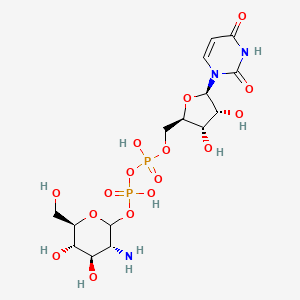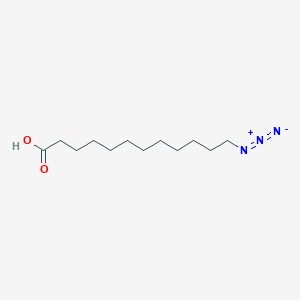
12-Azidododecanoic acid
Overview
Description
12-Azidododecanoic acid is a synthetic compound that has gained significant attention in scientific research. It is a versatile molecule that has been used in various fields, including biochemistry, pharmacology, and materials science.
Scientific Research Applications
Protein Labeling and Characterization
12-Azidododecanoic acid is used in protein labeling and characterization . It is used in a two-step labeling and detection technique known as click chemistry. In the first step, the azide-containing biomolecule (12-Azidododecanoic acid) is fed to cells or animals and actively incorporated into proteins .
Detection of Myristylated Proteins
This compound is used to identify and characterize myristylated proteins . Myristylation is a form of protein modification that involves the addition of a myristoyl group (a 14-carbon saturated fatty acid) to the amino-terminal glycine of a subset of proteins, a process that is crucial for their function .
Fluorescence Microscopy
12-Azidododecanoic acid is used in fluorescence microscopy . After the azide-tag is incorporated into proteins, detection utilizes the chemoselective ligation or “click" reaction between an azide and an alkyne, where the modified protein is detected with the corresponding alkyne-containing dye .
Flow Cytometry
This compound is also used in flow cytometry . Similar to fluorescence microscopy, the click reaction is used to detect the modified proteins in cells, which can then be analyzed using flow cytometry .
High-Content Imaging and Analysis (HCS)
12-Azidododecanoic acid is used in high-content imaging and analysis (HCS) . This technique allows for the simultaneous collection of quantitative information from multiple parameters in cells .
Mass Spectrometry
This compound is used in mass spectrometry . After the click reaction, the modified proteins can be analyzed using techniques such as LC-MS/MS and MALDI MS .
properties
IUPAC Name |
12-azidododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12(16)17/h1-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSGAVCDGKGYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327580 | |
| Record name | 12-azidododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Azidododecanoic acid | |
CAS RN |
80667-36-3 | |
| Record name | 12-azidododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



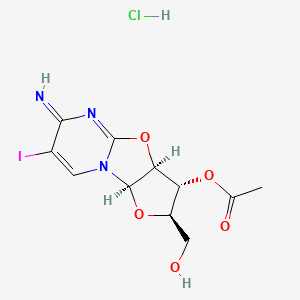
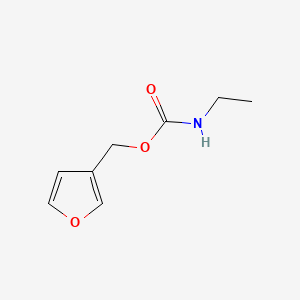
![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)
